Furfuryl glycidyl ether
Overview
Description
Furfuryl glycidyl ether (FGE) is a versatile monomer used in the synthesis of a wide range of polymers, offering unique properties such as thermal reversibility and functionalizability. Its synthesis involves the reaction of furfuryl alcohol with epichlorohydrin, leveraging catalysts like sodium hydroxide and tert-butylammonium sulfate. This process not only utilizes renewable resources but also enables the incorporation of CO2 into polymers, highlighting its potential for sustainable material development (Hou Jiqiang, 2009).
Synthesis Analysis
FGE's synthesis from CO2 and epoxides in a solvent-free process produces poly((furfuryl glycidyl ether)-co-(glycidyl methyl ether) carbonate) copolymers. These polymers, characterized by their molecular weight distributions and thermal properties, can undergo reversible network formation via Diels-Alder chemistry, showcasing their adaptability for post-functionalization and cross-linking (Jeannette Hilf et al., 2015).
Molecular Structure Analysis
The molecular structure of FGE-based polymers enables unique reactions like the Diels-Alder cycloaddition, allowing for reversible cross-linking. This aspect is crucial for developing self-healing materials, as demonstrated by poly(ethylene oxide)-Block-Poly(furfuryl glycidyl ether) (PEO-b-PFGE) block copolymers that can heal scratch patterns on their surfaces multiple times (Markus J. Barthel et al., 2013).
Chemical Reactions and Properties
FGE is reactive towards maleimide derivatives through Diels-Alder chemistry, enabling the synthesis of thermoreversible cross-linked polyepichlorohydrin elastomers with tunable mechanical properties. This reactivity facilitates the creation of materials that combine robust mechanical performance with the ability to be remolded and self-healed, expanding their application potential (Deng Ming et al., 2018).
Physical Properties Analysis
The amphiphilic nature of FGE-based block copolymers, such as poly(furfuryl glycidyl ether)-block-poly(ethylene glycol), influences their behavior at interfaces, particularly the air-water interface. These materials exhibit distinct film-forming abilities and stability, determined by their block lengths and hydrophilic-lipophilic balance, suggesting their utility in surface functionalization and hydrogel formation (K. Adatia et al., 2020).
Chemical Properties Analysis
The chemical versatility of FGE is further exemplified in its polymerization reactions. For instance, its copolymerization with CO2 and epichlorohydrin under specific catalysts produces aliphatic polycarbonates with significant molecular weights and lower glass transition temperatures compared to poly(propylene carbonate). These materials not only demonstrate improved thermal stability but also offer a broader application window, especially in lower temperature ranges, contributing to the development of more flexible and durable polymer materials (Hou Jiqiang, 2009).
Scientific Research Applications
Synthesis of Thermoreversible Cross-Linked Polyepichlorohydrin Elastomers : FGE can be used to synthesize thermoreversible cross-linked polyepichlorohydrin elastomers. These elastomers can be used as structural materials, capable of being remolded and self-healed without loss of performance (Deng Ming et al., 2018).
Synthesis of Aliphatic Polycarbonates : FGE is used in the synthesis of aliphatic polycarbonates with varying content, suitable for reversible functionalization and cross-linking (Jeannette Hilf et al., 2015).
Self-Healable Interfaces in Composite Materials : It is used to introduce furan groups into epoxy systems, creating self-healable interfaces in carbon fiber-epoxy composite materials (W. Zhang, J. Duchet, & J. Gérard, 2014).
Biorenewable Fuel Additives : Furfuryl ethers, efficiently produced via an etherification reaction of furfuryl alcohol and short chain alkyl alcohols, are significant as biorenewable fuel additives (D. R. Chaffey et al., 2018).
Solid Polymer Electrolytes for Batteries : Crosslinked poly(allyl glycidyl ether) with furfuryl mercaptan is used as a solid polymer electrolyte for Li-S batteries, exhibiting favorable performance (Y. L. Mallela et al., 2020).
Improvement in Epoxy Resin Properties : FGE is a good diluent for epoxy resin, increasing tensile strength, impact strength, and glass transition temperature (Wandeng Li, 2009).
Selective Functionalization Reactions : FGE is a versatile monomer for the preparation of reversibly cross-linkable nanostructured materials and a powerful tool for selective functionalization reactions, including surface modification (T. Rudolph et al., 2014).
Preparation of Self-Healable and Ultrahydrophobic Materials : FGE is used in the preparation of self-healable and ultrahydrophobic polyurethane-POSS hybrid materials, which show a remarkable increase in water contact angle (P. Behera, Prantik Mondal, & N. Singha, 2018).
Enhancement of Drug Solubility and Injectable Hydrogel Platforms : The copolymer PFGE-b-PGGE enhances nifuratel solubility and forms injectable and self-healable hydrogel platforms for gynaecological therapies (Piotr Ziemczonek et al., 2021).
Safety And Hazards
Furfuryl glycidyl ether should be handled with care to avoid ingestion and inhalation . Personal protective equipment should be worn and adequate ventilation should be ensured . Contact with skin, eyes, and clothing should be avoided . It should be stored in a dry, cool, and well-ventilated place, protected from light and moisture .
Future Directions
Furfuryl glycidyl ether has potential applications in the synthesis of thermoreversible polyepichlorohydrin elastomers . These elastomers could be remolded and self-healed without loss of performance . This opens up new possibilities for the use of Furfuryl glycidyl ether in the development of high-performance materials .
properties
IUPAC Name |
2-(oxiran-2-ylmethoxymethyl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-7(10-3-1)4-9-5-8-6-11-8/h1-3,8H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGWIVARLJMKDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968589 | |
Record name | 2-{[(Oxiran-2-yl)methoxy]methyl}furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90968589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furfuryl glycidyl ether | |
CAS RN |
5380-87-0 | |
Record name | 2-[(2-Oxiranylmethoxy)methyl]furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5380-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furfuryl glycidyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005380870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(Oxiran-2-yl)methoxy]methyl}furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90968589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2,3-epoxypropoxy)methyl]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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